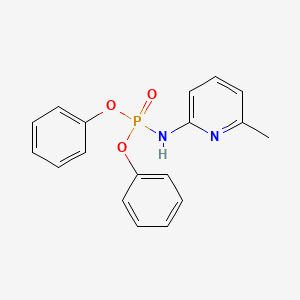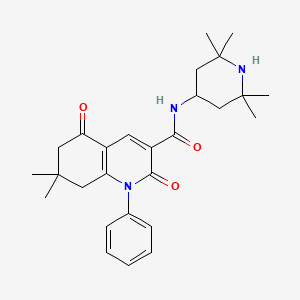![molecular formula C20H23N3O3S B11065356 1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11065356.png)
1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an allyloxyphenyl group, a cyclopentyl ring, and a hydroxy group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-e][1,4]thiazepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the allyloxyphenyl group: This step may involve nucleophilic substitution reactions where an allyloxy group is introduced to the phenyl ring.
Addition of the cyclopentyl ring: This can be done through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating signal transduction pathways and affecting cellular processes like proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar compounds to 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE include other pyrazolo[3,4-e][1,4]thiazepin derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activities and are studied for their therapeutic potential.
The uniqueness of 4-[4-(ALLYLOXY)PHENYL]-1-CYCLOPENTYL-3-HYDROXY-4,8-DIHYDRO-1H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7(6H)-ONE lies in its specific structural features, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-prop-2-enoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C20H23N3O3S/c1-2-11-26-15-9-7-13(8-10-15)18-17-19(21-16(24)12-27-18)23(22-20(17)25)14-5-3-4-6-14/h2,7-10,14,18H,1,3-6,11-12H2,(H,21,24)(H,22,25) |
InChI Key |
DEPCAVXQAMQFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11065277.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11065280.png)
![1-(furan-2-ylmethyl)-4-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11065287.png)
![1-[4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11065294.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11065309.png)
![4-Methylcyclohexyl 4-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-4-oxobutanoate](/img/structure/B11065313.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11065354.png)
![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)

![2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
![(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)
